BenchChemオンラインストアへようこそ!

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Advanced Glycation End Products Diabetic Complications Protein Glycation

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Lucidin-ω-methyl ether) is a selective AGEs inhibitor (IC50 62.79 μM) exhibiting 26% greater potency than lucidin, with no detectable RLAR activity—enabling cleaner dissection of AGEs-mediated pathways without aldose reductase confounding. It also acts as a broad-spectrum DNA polymerase inhibitor across A-, B-, and Y-families. This unique selectivity profile makes it an essential reference standard for SAR-driven anthraquinone optimization. Available in ≥98% purity for in vitro studies and mechanistic research. Request a quote for milligram-to-gram quantities.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 79560-36-4
Cat. No. B1202875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methoxymethyl)-1,3-dihydroxyanthraquinone
CAS79560-36-4
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOCC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
InChIInChI=1S/C16H12O5/c1-21-7-11-12(17)6-10-13(16(11)20)15(19)9-5-3-2-4-8(9)14(10)18/h2-6,17,20H,7H2,1H3
InChIKeyOBAYLECORSQIQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lucidin-ω-Methyl Ether (CAS 79560-36-4): Foundational Characteristics and Procurement Considerations


2-(Methoxymethyl)-1,3-dihydroxyanthraquinone, commonly designated Lucidin-ω-methyl ether, is a naturally occurring dihydroxyanthraquinone derivative with the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol [1]. It has been isolated from botanical sources including the roots of Knoxia valerianoides and Rennellia elliptica, and is structurally characterized by a planar anthraquinone core bearing hydroxyl groups at the 1- and 3-positions and a methoxymethyl substituent at the 2-position [2].

Procurement Rationale for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone: Avoiding Unverified Substitution with Uncharacterized Anthraquinones


The anthraquinone class encompasses a structurally diverse array of compounds with widely divergent biological activities. Substitution at the 2-position with a methoxymethyl group—as in 2-(methoxymethyl)-1,3-dihydroxyanthraquinone—confers a distinct pharmacological profile that cannot be reliably extrapolated from unsubstituted or differently substituted anthraquinone analogs. For example, in head-to-head assays, this compound exhibits an AGEs formation IC50 of 62.79 μM, whereas the structurally related lucidin (lacking the 2-methoxymethyl group) yields an IC50 of 79.28 μM, a 26% difference in potency that would materially affect experimental outcomes and dose-response calculations [1].

Quantitative Differentiation Evidence for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone (Lucidin-ω-Methyl Ether)


Comparative AGEs Formation Inhibition: Lucidin-ω-Methyl Ether vs. Structural Analogs and Clinical Comparator

In a direct, head-to-head in vitro assay evaluating inhibition of advanced glycation end products (AGEs) formation, 2-(methoxymethyl)-1,3-dihydroxyanthraquinone (Compound 2) demonstrated an IC50 of 62.79 μM [1]. This value positions it as intermediate in potency among the tested anthraquinones from the same source, being 26% more potent than lucidin (IC50 79.28 μM) and 49% more potent than vanillic acid (IC50 93.93 μM), but 19% less potent than 1,3,6-trihydroxy-2-methoxymethylanthraquinone (IC50 52.72 μM). Crucially, all tested anthraquinones exhibited a 10- to 18-fold enhancement in potency over the standard clinical comparator aminoguanidine (IC50 962 μM), underscoring the functional advantage of this specific substitution pattern [2].

Advanced Glycation End Products Diabetic Complications Protein Glycation

Aldose Reductase (RLAR) Inhibition Selectivity: Lack of Activity Distinguishes Lucidin-ω-Methyl Ether from Potent In-Class Inhibitors

In the same study, 2-(methoxymethyl)-1,3-dihydroxyanthraquinone was evaluated for rat lens aldose reductase (RLAR) inhibitory activity [1]. While several structurally related anthraquinones isolated from the same plant exhibited potent RLAR inhibition—lucidin (IC50 3.35 μM), 1,3,6-trihydroxy-2-methoxymethylanthraquinone (IC50 3.04 μM), and 1,3,6-trihydroxy-2-hydroxymethyl-9,10-anthraquinone 3-O-β-primeveroside (IC50 2.05 μM)—2-(methoxymethyl)-1,3-dihydroxyanthraquinone showed no reported inhibitory activity at the concentrations tested [2]. This absence of RLAR activity, in contrast to its demonstrated AGEs inhibition, indicates a degree of target selectivity that may be leveraged to dissect pathway-specific contributions in diabetic complication models.

Aldose Reductase Diabetic Cataract Polyol Pathway

Antileukemic Activity: Qualitative Evidence Supporting Further Investigation

2-(Methoxymethyl)-1,3-dihydroxyanthraquinone has been reported to exhibit antileukemic effects in vitro [1]. This activity is cataloged in comprehensive phytochemical databases alongside other anthraquinone derivatives. However, the available literature does not currently provide quantitative IC50 values or head-to-head comparisons with other anthraquinones for this specific endpoint. The reported activity therefore serves as a preliminary indication of anticancer potential, warranting further quantitative investigation but not yet constituting a definitive differentiator [2].

Antileukemic Cancer Research Natural Product

DNA Polymerase Inhibition: Broad-Spectrum Activity Against A-, B-, and Y-Family Polymerases

In a study of anthraquinones isolated from Noni (Morinda citrifolia) root, 1,3-dihydroxy-2-methoxymethylanthraquinone (designated Compound 5) was reported to exhibit remarkable inhibition against multiple DNA polymerase families (A, B, and Y) [1]. While the study did not provide IC50 values for individual compounds, the compound was among five anthraquinones identified as potent inhibitors, and the overall pol inhibition correlated positively with suppression of human colon cancer cell (HCT116) growth [2]. This broad-spectrum polymerase inhibition profile distinguishes it from other anthraquinones in the same study that lacked such activity.

DNA Polymerase Inhibitor Anticancer Mechanism Natural Product

Precision Application Scenarios for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone Based on Validated Evidence


Mechanistic Studies of Diabetic Complications Requiring AGEs-Specific Inhibition Without RLAR Confounding

Investigators studying the role of advanced glycation end products (AGEs) in diabetic nephropathy, retinopathy, or neuropathy can employ 2-(methoxymethyl)-1,3-dihydroxyanthraquinone as a moderate-potency AGEs inhibitor (IC50 = 62.79 μM) that exhibits no detectable RLAR inhibitory activity [1]. This selectivity allows for cleaner dissection of AGEs-mediated pathways, in contrast to dual-acting anthraquinones like lucidin that potently inhibit both targets and may confound interpretation of in vivo or ex vivo experiments.

Structure-Activity Relationship (SAR) Studies Centered on 2-Position Methoxymethyl Substitution

The direct, head-to-head comparison of 2-(methoxymethyl)-1,3-dihydroxyanthraquinone with lucidin (lacking the 2-methoxymethyl group) provides a well-defined SAR data point: the methoxymethyl substitution confers a 26% increase in AGEs inhibitory potency (IC50 62.79 μM vs. 79.28 μM) while simultaneously abrogating RLAR activity [1]. This compound therefore serves as an essential reference standard for medicinal chemistry efforts aimed at optimizing anthraquinone-based AGEs inhibitors with improved selectivity.

Cancer Cell Proliferation Studies Leveraging DNA Polymerase Inhibition

Researchers investigating the anticancer mechanisms of anthraquinones can utilize 2-(methoxymethyl)-1,3-dihydroxyanthraquinone as a tool compound for studying broad-spectrum DNA polymerase inhibition across A-, B-, and Y-families [2]. The reported correlation between pol inhibition and suppression of HCT116 colon cancer cell growth supports its use in exploratory mechanistic studies, though further quantitative characterization of its IC50 values against individual polymerases is needed before use as a definitive comparator.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methoxymethyl)-1,3-dihydroxyanthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.